6-[(2Z)-2-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)acetyl]-2-methyl-4,5-dihydropyridazin-3(2H)-one
Description
6-[(2Z)-2-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)acetyl]-2-methyl-4,5-dihydropyridazin-3(2H)-one is a complex organic compound with a unique structure that includes a dioxoloisoquinoline moiety and a pyridazinone ring
Properties
Molecular Formula |
C17H17N3O4 |
|---|---|
Molecular Weight |
327.33 g/mol |
IUPAC Name |
6-[(2Z)-2-(7,8-dihydro-6H-[1,3]dioxolo[4,5-g]isoquinolin-5-ylidene)acetyl]-2-methyl-4,5-dihydropyridazin-3-one |
InChI |
InChI=1S/C17H17N3O4/c1-20-17(22)3-2-12(19-20)14(21)8-13-11-7-16-15(23-9-24-16)6-10(11)4-5-18-13/h6-8,18H,2-5,9H2,1H3/b13-8- |
InChI Key |
GFCFRUHSKMMGRK-JYRVWZFOSA-N |
Isomeric SMILES |
CN1C(=O)CCC(=N1)C(=O)/C=C\2/C3=CC4=C(C=C3CCN2)OCO4 |
Canonical SMILES |
CN1C(=O)CCC(=N1)C(=O)C=C2C3=CC4=C(C=C3CCN2)OCO4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-[(2Z)-2-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)acetyl]-2-methyl-4,5-dihydropyridazin-3(2H)-one typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the dioxoloisoquinoline moiety: This can be achieved through a series of reactions, including cyclization and functional group transformations.
Introduction of the acetyl group: This step involves the acetylation of the intermediate compound.
Formation of the pyridazinone ring: This is typically achieved through cyclization reactions involving appropriate reagents and conditions.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to improve yield and reduce costs.
Chemical Reactions Analysis
6-[(2Z)-2-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)acetyl]-2-methyl-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at positions where functional groups are present.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: It may have potential therapeutic applications, particularly if it exhibits biological activity.
Industry: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-[(2Z)-2-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)acetyl]-2-methyl-4,5-dihydropyridazin-3(2H)-one would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar compounds to 6-[(2Z)-2-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)acetyl]-2-methyl-4,5-dihydropyridazin-3(2H)-one include other dioxoloisoquinoline derivatives and pyridazinone compounds. These compounds may share some structural features but differ in their specific functional groups and overall properties. The uniqueness of 6-[(2Z)-2-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)acetyl]-2-methyl-4,5-dihydropyridazin-3(2H)-one lies in its combination of these two moieties, which may confer distinct chemical and biological properties.
Biological Activity
The compound 6-[(2Z)-2-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)acetyl]-2-methyl-4,5-dihydropyridazin-3(2H)-one (CAS Number: 899380-26-8) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological effects, and relevant studies that highlight its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of 327.33 g/mol. The structure features a dioxoloisoquinoline moiety , which is significant for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 327.33 g/mol |
| CAS Number | 899380-26-8 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the condensation of a dioxoloisoquinoline derivative with an acetylated pyridazine under controlled conditions. The precise reaction conditions are critical for achieving high purity and yield.
Antimicrobial Activity
Research has indicated that derivatives of similar structures exhibit significant antimicrobial properties. For instance, studies on related compounds have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli . While specific data on the compound is limited, its structural analogs suggest potential antimicrobial efficacy.
Antioxidant Properties
Compounds with similar functional groups have demonstrated antioxidant activity by inhibiting lipid peroxidation and scavenging free radicals. The antioxidant profile of related compounds indicates that they can protect cellular components from oxidative stress, which is crucial in preventing various diseases.
Case Studies and Research Findings
- Antimicrobial Study : A study conducted on similar pyridazine derivatives reported MIC values ranging from 6.25 to 100 μg/mL against Staphylococcus aureus , suggesting that our compound might exhibit comparable activity due to structural similarities .
- Antioxidant Activity : In vitro studies on related compounds have shown significant inhibition of lipid peroxidation with IC50 values as low as 0.13 μM for potent antioxidants . This indicates the potential for our compound to act similarly in oxidative stress scenarios.
- Mechanistic Insights : The mechanism of action may involve binding to specific enzymes or receptors, modulating their activity, and leading to various biological effects. This has been observed in structurally similar compounds where interactions with cellular pathways were noted .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
